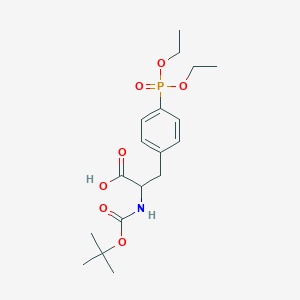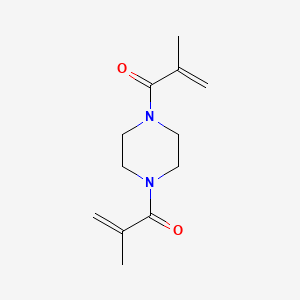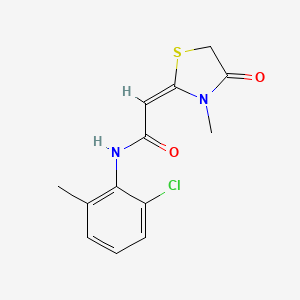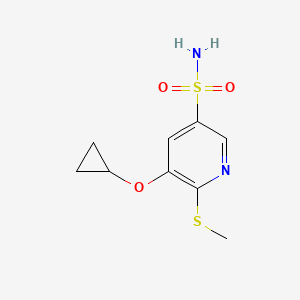![molecular formula C36H36N2O8 B14805745 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-](/img/structure/B14805745.png)
2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-2-methoxyphenoxy]-, (Z,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabisin F is a lignanamide compound derived from the seeds of the hemp plant (Cannabis sativa). It is known for its potential anti-inflammatory and anti-oxidative properties. Cannabisin F has been the subject of various studies due to its promising biological activities, particularly in the context of neuroprotection and inflammation suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cannabisin F involves an eight-step process starting from vanillin. The synthetic strategy includes the aldol reaction followed by the Wittig reaction to produce the key 8-O-4’-neolignan intermediate diacid. This diacid is then condensed with N,O-protected tyramine, and after deprotection, cannabisin F is obtained .
Industrial Production Methods
Solvent extraction is the most prevalent method, utilizing organic solvents to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions
Cannabisin F undergoes various chemical reactions, including:
Oxidation: Cannabisin F can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert cannabisin F into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cannabisin F, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying lignanamides and their chemical properties.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress in cells.
Medicine: Potential therapeutic agent for neuroinflammatory conditions and oxidative stress-related diseases.
Mechanism of Action
Cannabisin F exerts its effects primarily through the modulation of the SIRT1/NF-κB and Nrf2 signaling pathways. It enhances the expression of SIRT1, which in turn inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor α. Additionally, cannabisin F promotes the expression of Nrf2 and Heme Oxygenase-1, leading to reduced cellular reactive oxygen species and enhanced anti-oxidative capacity .
Comparison with Similar Compounds
Cannabisin F is part of a family of lignanamides found in hemp seeds. Similar compounds include:
Cannabisin A: Known for its anti-inflammatory properties.
Cannabisin B: Exhibits antioxidant activities.
Cannabisin C: Studied for its potential neuroprotective effects.
Cannabisin D: Has shown anti-cancer properties in preliminary studies.
Cannabisin E: Similar to cannabisin F, it has anti-inflammatory and antioxidant properties.
Cannabisin F stands out due to its dual role in modulating both inflammatory and oxidative stress pathways, making it a unique and promising compound for further research and application.
Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23+ |
InChI Key |
JCUQMHMUDDMCSX-QKPJCENXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


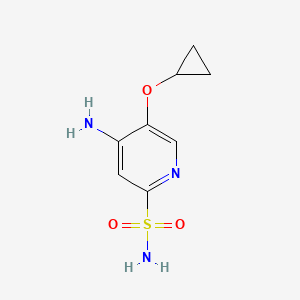
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)
![Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]-](/img/structure/B14805675.png)
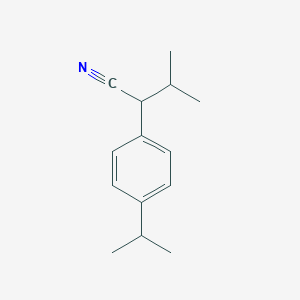
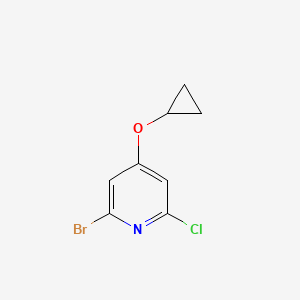

![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
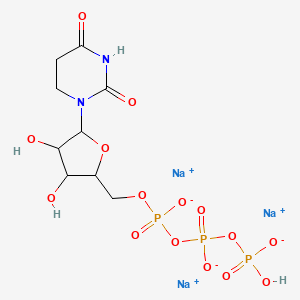
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)

